molecular formula C12H17N3O B1420253 N-(5-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-75-0

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1420253
CAS No.: 883106-75-0
M. Wt: 219.28 g/mol
InChI Key: KWGBTPRTFMXLOD-UHFFFAOYSA-N
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Description

“N-(5-methylpyridin-2-yl)piperidine-3-carboxamide” is a compound with a molecular weight of 219.29 . It is typically in the form of a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17N3O . The InChI code is 1S/C12H17N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3,(H,14,15,16) .


Chemical Reactions Analysis

Piperidine derivatives, which include “this compound”, have been used in various chemical reactions. For instance, they have been used in the synthesis of biologically active compounds .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 219.28 g/mol . The compound’s IUPAC name is N-(5-methyl-2-pyridinyl)-3-piperidinecarboxamide .

Scientific Research Applications

PET Imaging and Neuroinflammation

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide derivatives are used in PET imaging agents for visualizing neuroinflammatory processes. For instance, one study synthesized a compound for imaging the IRAK4 enzyme, which is involved in neuroinflammation (Wang et al., 2018). Another research developed a PET radiotracer specific for CSF1R, a microglia marker, using similar compounds. This tracer is useful in studying neuroinflammation related to various neuropsychiatric disorders (Horti et al., 2019).

Drug Development and Synthesis

These compounds are also significant in the synthesis of various pharmacologically active agents. One example is their use in the enantioselective preparation of a CGRP receptor inhibitor, highlighting their utility in developing drugs for treating conditions like migraines (Cann et al., 2012).

Neurological Imaging and Research

Compounds like this compound are integral in developing imaging agents for neurological studies. For example, research on a PET tracer, [(11)C]MFTC, aimed at visualizing fatty acid amide hydrolase in the brain, demonstrates their potential in neurological research (Kumata et al., 2015).

Anticancer Research

In anticancer research, derivatives of this compound have been explored for their potential anti-angiogenic and DNA cleavage activities. These properties are significant in the context of developing new anticancer agents (Kambappa et al., 2017).

Miscellaneous Applications

Other diverse applications include the exploration of these compounds in the context of cannabinoid receptor antagonists, illustrating their wide-ranging potential in various therapeutic areas (Lan et al., 1999).

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGBTPRTFMXLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655687
Record name N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-75-0
Record name N-(5-Methyl-2-pyridinyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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